(3-Methoxy-4-morpholinophenyl)boronic acid
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Overview
Description
(3-Methoxy-4-morpholinophenyl)boronic acid is a boronic acid derivative with the molecular formula C11H16BNO4. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a morpholine ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (3-Methoxy-4-morpholinophenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild reaction conditions, functional group tolerance, and the stability of the organoboron reagents .
Chemical Reactions Analysis
Types of Reactions: (3-Methoxy-4-morpholinophenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst . This compound can also participate in other reactions such as oxidation, reduction, and substitution, depending on the reagents and conditions used.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds .
Scientific Research Applications
(3-Methoxy-4-morpholinophenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Methoxy-4-morpholinophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organohalide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
4-Methoxyphenylboronic acid: Similar structure but lacks the morpholine ring.
3-Formylphenylboronic acid: Contains a formyl group instead of a methoxy group.
4-Methoxycarbonylphenylboronic acid: Contains a methoxycarbonyl group instead of a methoxy group.
Uniqueness: (3-Methoxy-4-morpholinophenyl)boronic acid is unique due to the presence of both a methoxy group and a morpholine ring, which can influence its reactivity and interactions in chemical reactions and biological systems.
Properties
IUPAC Name |
(3-methoxy-4-morpholin-4-ylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4/c1-16-11-8-9(12(14)15)2-3-10(11)13-4-6-17-7-5-13/h2-3,8,14-15H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXBEBDWDXBCJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2CCOCC2)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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